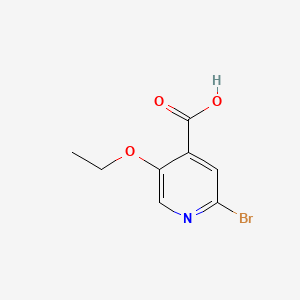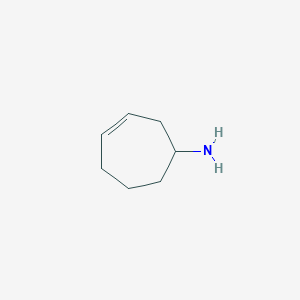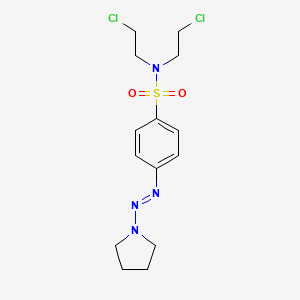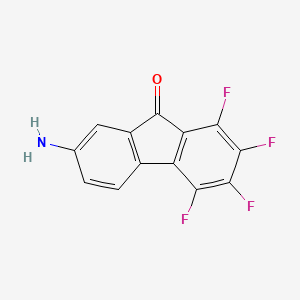![molecular formula C14H16N2O3 B14002934 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione CAS No. 69895-73-4](/img/structure/B14002934.png)
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a naphthalene ring substituted with hydroxyethylamino and ethylamino groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione typically involves the reaction of naphthoquinone with ethylenediamine derivatives. One common method includes the condensation of 1,4-naphthoquinone with 2-(2-hydroxyethylamino)ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, it can inhibit specific enzymes and interfere with DNA replication and repair processes .
類似化合物との比較
Similar Compounds
- 2-[2-(2-Hydroxyphenyl)-ethylamino]-naphthalene-1,4-dione
- 2-(2-Hydroxyethylamino)naphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione exhibits unique properties due to the presence of both hydroxyethylamino and ethylamino groups. These functional groups enhance its solubility and reactivity, making it more versatile in various chemical reactions and applications .
特性
CAS番号 |
69895-73-4 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
2-[2-(2-hydroxyethylamino)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H16N2O3/c17-8-7-15-5-6-16-12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9,15-17H,5-8H2 |
InChIキー |
OFVPQHPTRXUNRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)


![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
